
8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the purine core or the benzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: An aromatic alcohol with a similar benzyl group but lacks the purine core and ethylthio substitution.
Diethyl 4-Methylbenzylphosphonate: Contains a benzyl group and phosphonate moiety but differs significantly in structure and reactivity.
Uniqueness
8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with ethylthio and benzyl substitutions. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like benzyl alcohol or diethyl 4-methylbenzylphosphonate.
Biological Activity
8-(Ethylthio)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on cellular processes, particularly in cancer research and pharmacology.
The molecular formula of the compound is C15H20N4OS, with a molecular weight of 304.41 g/mol. Its structure features an ethylthio group and a 4-methylbenzyl moiety attached to a purine scaffold, which is significant for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound's effectiveness was measured using the MTT assay to determine the half-maximal inhibitory concentration (IC50). The results are summarized in Table 1.
These findings suggest that the compound can inhibit cell proliferation in a dose-dependent manner.
The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cell survival and proliferation. The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which regulate apoptotic processes.
Case Studies
A significant study conducted by Fischer et al. (2018) explored the effects of this compound on tumor growth in vivo using xenograft models. The study found that treatment with this compound resulted in a substantial reduction in tumor size compared to control groups. The tumors exhibited increased levels of apoptosis markers and decreased proliferation indices.
Pharmacological Profile
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antioxidant activities. These effects are hypothesized to be mediated through the modulation of reactive oxygen species (ROS) and inflammatory cytokines.
Properties
CAS No. |
476480-13-4 |
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Molecular Formula |
C17H20N4O2S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
8-ethylsulfanyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C17H20N4O2S/c1-5-24-16-18-14-13(15(22)20(4)17(23)19(14)3)21(16)10-12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3 |
InChI Key |
HEVDQVRNRUZITJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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